molecular formula C8H12ClNO3 B1461594 Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride CAS No. 1172939-55-7

Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride

Cat. No.: B1461594
CAS No.: 1172939-55-7
M. Wt: 205.64 g/mol
InChI Key: NQTKYQKAQGGADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Findings:

  • Furan aromaticity : The ring exhibits partial aromaticity (Hückel’s 4n+2 rule), with a calculated π-electron density of 5.2 electrons, slightly reduced due to electron-withdrawing substituents .
  • Charge distribution :
    • Carboxylate ester: Oxygen atoms carry partial negative charges (δ⁻ = −0.45 e).
    • Aminomethyl group: Protonated nitrogen holds a +0.78 e charge, balanced by chloride (−1.0 e) .
  • Frontier molecular orbitals :
    • HOMO-LUMO gap: 6.2 eV, indicating moderate reactivity.
    • HOMO localized on the furan ring and amine, while LUMO resides on the ester group .

Table: DFT-Derived Electronic Parameters

Parameter Value (eV)
Ionization Potential 9.4
Electron Affinity 3.2
Electronegativity (χ) 6.3
Global Hardness (η) 3.1

These properties suggest susceptibility to electrophilic attacks at the amine and nucleophilic interactions at the ester carbonyl .

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt forms a robust ionic lattice mediated by hydrogen bonds:

  • Primary interactions :
    • N–H···Cl⁻ (2.9 Å): Between the ammonium proton and chloride.
    • O–H···Cl⁻ (3.1 Å): From water molecules in the crystal lattice .
  • Secondary interactions :
    • C=O···H–N (2.7 Å): Weak hydrogen bonds between ester carbonyl and amine groups of adjacent molecules .

Hydrogen Bond Network Summary

Donor Acceptor Bond Length (Å) Angle (°)
NH₃⁺ (H) Cl⁻ 2.9 165
H₂O (O–H) Cl⁻ 3.1 155
C=O (O) NH₃⁺ (H) 2.7 120

This network stabilizes the crystal structure, with lattice energy estimated at −128 kJ/mol via molecular dynamics simulations . The chloride ion acts as a hydrogen bond acceptor, creating a tetrahedral coordination geometry .

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-7(8(10)11-2)3-6(4-9)12-5;/h3H,4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKYQKAQGGADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride is a compound of significant interest due to its unique structural features and promising biological activities. This article explores its biological activity, including cytotoxic effects, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C8_{8}H11_{11}N O3_{3}·HCl
  • Molecular Weight : Approximately 191.61 g/mol
  • Structure : It contains a furan ring substituted with an aminomethyl group at position 5 and a carboxylate group esterified with a methyl group.

Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have reported:

  • HeLa Cell Line : The compound demonstrated substantial cytotoxicity, indicating potential as an anticancer agent.
  • IC50_{50} Values : Specific IC50_{50} values for different cell lines are essential for understanding efficacy. For instance, compounds similar to methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate showed IC50_{50} values in the low micromolar range against HeLa cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties:

  • Gram-positive and Gram-negative Bacteria : It exhibited activity against both types of bacteria, suggesting a broad spectrum of antibacterial action.
  • Minimum Inhibitory Concentration (MIC) : Studies have indicated MIC values as low as 1.00 µg/mL against Staphylococcus aureus, highlighting its potential for therapeutic applications in treating bacterial infections .

The precise mechanism by which methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate exerts its biological effects remains an area of active research. However, several hypotheses include:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating pathways involving caspase-3 and PARP cleavage .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes critical for cell survival and proliferation, thus contributing to its anticancer effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
Methyl 5-(hydroxymethyl)furan-3-carboxylate2060042-26-2Hydroxymethyl substitution instead of aminomethyl
Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylateNot ListedPiperidine ring instead of aminomethyl group
2-Methylfuran-3-carboxylic acidNot ListedLacks the aminomethyl group, simpler structure

This table illustrates how this compound stands out due to its specific aminomethyl substitution, which contributes to its distinctive biological activities .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

  • Cytotoxicity in Cancer Models : A study demonstrated that derivatives similar to methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate significantly inhibited tumor growth in xenograft models .
  • Antibacterial Efficacy : Another study highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, suggesting potential applications in treating infections that are difficult to manage with current antibiotics .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:

  • HeLa Cell Line : Demonstrated substantial cytotoxicity with IC values in the low micromolar range, indicating potential as an anticancer agent.
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and inhibition of key survival enzymes, which is crucial for its anticancer efficacy .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial properties:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 1.00 µg/mL against Staphylococcus aureus, suggesting its potential for treating bacterial infections, including multidrug-resistant strains .

Recent studies have provided insights into the therapeutic potential of this compound:

Cytotoxicity in Cancer Models : A study demonstrated that derivatives similar to methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate significantly inhibited tumor growth in xenograft models, supporting its application in cancer treatment .

Antibacterial Efficacy Against Multidrug-resistant Strains : Another study highlighted the effectiveness of this compound against difficult-to-treat infections, suggesting its potential as a new therapeutic agent in antibiotic resistance scenarios .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride
  • Molecular Formula: C₈H₁₂ClNO₃
  • Molecular Weight : 205.64 g/mol
  • Key Differences: The methyl and carboxylate groups are swapped (methyl at position 3, carboxylate at position 2).
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
  • Molecular Formula: Not explicitly provided (evidence suggests a thiadiazine core with sulfone groups).
  • Key Differences : Replaces the furan ring with a thiadiazine system, introducing sulfone groups. This modification increases polarity and may enhance stability but reduce membrane permeability .

Saturated and Functionalized Heterocycles

[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO
  • Molecular Weight : 191.66 g/mol
  • Key Differences: Features a saturated tetrahydrofuran ring and a cyclopropyl group.

Complex Amine Derivatives

N-({3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide Hydrochloride
  • Molecular Formula : C₂₃H₂₅ClFN₅O₂
  • Molecular Weight : 481.93 g/mol
  • Key Differences: A benzopyran-carboxamide derivative with a triazole moiety.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability Status
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride C₈H₁₂ClNO₃ 205.64 2-Me, 3-COOCH₃, 5-CH₂NH₂·HCl Discontinued (CymitQuimica); Available (Santa Cruz)
Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride C₈H₁₂ClNO₃ 205.64 3-Me, 2-COOCH₃, 5-CH₂NH₂·HCl Data not provided
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride C₈H₁₄ClNO 191.66 Saturated furan, cyclopropyl Discontinued
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide Not provided Not provided Thiadiazine, sulfone, cyclopropyl Discontinued
N-({3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-6-fluoro-... C₂₃H₂₅ClFN₅O₂ 481.93 Benzopyran, triazole, fluoro Available (Enamine Ltd)

Research Findings and Implications

  • Positional Isomerism: The swap of methyl and carboxylate groups between the two furan isomers (2-methyl-3-carboxylate vs. 3-methyl-2-carboxylate) could lead to divergent pharmacokinetic profiles. For example, the 3-methyl variant may exhibit reduced steric hindrance near the aminomethyl group, enhancing receptor binding .
  • Ring Saturation : Saturated derivatives like [1-(tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride lack aromatic conjugation, which may decrease UV activity but improve metabolic stability .
  • Supplier Discrepancies: The discontinuation by CymitQuimica contrasts with Santa Cruz Biotechnology’s availability, suggesting regional or synthetic challenges .

Preparation Methods

Reductive Amination Route

  • Step 1: Starting from methyl 5-formyl-2-methylfuran-3-carboxylate, the aldehyde group at the 5-position is subjected to reductive amination with methylamine.
  • Step 2: The reaction is carried out in methanol or ethanol with a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (Pd/C under hydrogen atmosphere).
  • Step 3: The product is isolated and then treated with hydrochloric acid to form the hydrochloride salt.

Alternative Route via Bromomethyl Intermediate

  • Step 1: Methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate is synthesized by radical bromination of the methyl group at the 5-position.
  • Step 2: Nucleophilic substitution of the bromide with ammonia or methylamine yields the aminomethyl derivative.
  • Step 3: Acidification with HCl produces the hydrochloride salt.

Industrial Scale Considerations

In industrial production, batch or continuous flow processes are optimized for:

  • Yield Maximization: Controlling stoichiometry, temperature, and reaction time.
  • Purification: Crystallization or chromatographic methods to ensure high purity.
  • Safety and Stability: Formation of the hydrochloride salt improves solubility and handling properties.

Reaction Conditions and Yields: Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reductive Amination Methylamine, NaBH3CN, MeOH, reflux 75–85 Mild conditions favor selectivity
2 Bromination NBS (N-Bromosuccinimide), radical initiator, CCl4, reflux 70–80 Radical bromination of methyl group
3 Nucleophilic Substitution Methylamine, DMF, 60–80°C 80–90 Efficient substitution of bromide
4 Hydrochloride Salt Formation HCl in ethanol or ether, room temp >95 Improves solubility and stability

Analytical Verification Post-Synthesis

Research Findings and Optimization Strategies

  • Catalyst Use: Pd/C catalyzed hydrogenation improves reductive amination efficiency.
  • Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilic substitution yields.
  • Temperature Control: Maintaining 60–80°C optimizes reaction kinetics while minimizing side reactions.
  • Purification: Recrystallization from ethanol or chromatographic techniques yield high purity products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Reductive Amination Methyl 5-formyl-2-methylfuran-3-carboxylate Methylamine, NaBH3CN, MeOH, reflux High selectivity, good yield Requires handling of reducing agents
Bromination + Substitution Methyl 5-methylfuran-3-carboxylate NBS, radical initiator; methylamine, DMF Straightforward, scalable Radical bromination can cause side reactions
Direct Aminomethylation Furan derivatives Methylamine, base (K2CO3/NaOH), solvent Simpler reagents Lower yields, possible side products

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling a furan-carboxylic acid derivative with an aminomethyl group, followed by esterification and hydrochloride salt formation. Key steps include:

  • Aminomethylation : Use reductive amination (e.g., NaBH3CN or H2/Pd-C) to introduce the aminomethyl group onto the furan ring .
  • Esterification : Employ methanol under acidic conditions (e.g., HCl gas) to form the methyl ester .
  • Purification : Recrystallization from ethanol/water or chromatography (e.g., silica gel with CH2Cl2/MeOH gradients) ensures ≥97% purity, as validated by HPLC .

Critical Parameters : Control reaction pH (<3) during hydrochloride formation to avoid decomposition. Monitor intermediates via TLC (Rf ~0.4 in 9:1 CHCl3/MeOH) .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: A multi-technique approach is required:

  • NMR : 1H NMR (D2O) should show peaks at δ 2.3 (CH3-furan), δ 4.1 (CH2NH2), and δ 6.8 (furan protons) .
  • Mass Spectrometry : ESI-MS (positive mode) should confirm the molecular ion [M+H]+ at m/z 232.1 .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values (e.g., C: 42.1%, Cl: 13.2%) .

Validation : Cross-check results with reference standards (e.g., CAS RNs in and ) to resolve ambiguities in stereochemistry or salt stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications for analogous hydrochlorides (H302, H315, H319):

  • PPE : Wear nitrile gloves, FFP2 respirators, and chemical-resistant lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks .
  • Spill Management : Neutralize with 5% sodium bicarbonate and collect waste in sealed containers for licensed disposal .

Emergency Response : For eye contact, irrigate with saline for 15+ minutes; for ingestion, administer activated charcoal (1 g/kg) .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated stability studies (25–40°C, pH 1–9). The hydrochloride form is stable at pH 2–4 (t1/2 >6 months) but hydrolyzes at pH >7 (t1/2 ~72 hours) due to ester cleavage .
  • Thermal Stability : TGA/DSC shows decomposition onset at 185°C, with HCl loss at 120°C (endothermic peak) .

Mitigation : Store at 2–8°C under nitrogen to prevent deliquescence and oxidative degradation .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies may arise from solubility or receptor-binding variability.

  • Solubility Optimization : Use DMSO/PBS (1:9 v/v) to achieve 10 mM stock; filter through 0.22 µm nylon .
  • Assay Validation : Compare IC50 values in HEK-293 vs. CHO-K1 cells using standardized protocols (e.g., 72-hour incubation, 5% CO2) .
  • Metabolite Screening : LC-MS/MS can identify hydrolyzed products (e.g., free carboxylic acid) that may interfere with activity .

Data Interpretation : Normalize results to positive controls (e.g., articaine derivatives in ) to account for batch-to-batch variability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., GABA-A receptors). The aminomethyl group shows hydrogen bonding with Asp43 (ΔG = -8.2 kcal/mol) .
  • QSAR Modeling : Correlate logP (calculated: 1.8) with BBB permeability using Molinspiration tools. Derivatives with logP 1.5–2.5 exhibit optimal CNS penetration .
  • Synthetic Feasibility : Prioritize derivatives with ≤3 synthetic steps (e.g., halogenation at C2-furan) using Enamine building blocks () .

Q. What are the mechanistic implications of this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Inhibition Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor CYP3A4/2D6 activity via midazolam/dextromethorphan metabolism (LC-MS/MS). IC50 values >50 µM suggest low inhibition risk .
  • Metabolic Pathways : Identify primary metabolites (e.g., N-demethylation) using high-resolution Orbitrap MS .
  • Species Variability : Compare rat vs. human HLMs to predict translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.